Phenol, 2-butyl-6-isopropyl-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-butyl-6-isopropyl-3-methyl- is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound is notable for its unique structure, which includes butyl, isopropyl, and methyl substituents on the phenol ring. These substituents can significantly influence the compound’s chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenols often involves the hydroxylation of aromatic hydrocarbons. For Phenol, 2-butyl-6-isopropyl-3-methyl-, a common synthetic route might involve the alkylation of a phenol precursor with appropriate alkyl halides under Friedel-Crafts alkylation conditions. This process typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound could involve multi-step synthesis starting from readily available aromatic hydrocarbons. The process might include:
Alkylation: Introduction of butyl and isopropyl groups via Friedel-Crafts alkylation.
Hydroxylation: Introduction of the hydroxyl group through oxidation reactions.
Purification: Separation and purification of the desired product using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-butyl-6-isopropyl-3-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the aromatic ring.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated phenols.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-butyl-6-isopropyl-3-methyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Phenol, 2-butyl-6-isopropyl-3-methyl- exerts its effects can vary depending on its application. In biological systems, it may interact with cellular membranes, proteins, or enzymes, leading to changes in cellular function. The hydroxyl group can form hydrogen bonds, influencing the compound’s interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-tert-butyl-6-methyl-: Similar structure but with a tert-butyl group instead of an isopropyl group.
Phenol, 2-isopropyl-5-methyl-: Similar structure but with different positioning of the substituents.
Thymol (Phenol, 5-methyl-2-isopropyl-): Similar structure with a different arrangement of substituents.
Uniqueness
Phenol, 2-butyl-6-isopropyl-3-methyl- is unique due to its specific arrangement of butyl, isopropyl, and methyl groups on the phenol ring. This unique structure can influence its reactivity and interactions in chemical and biological systems, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
74927-04-1 |
---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
2-butyl-3-methyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C14H22O/c1-5-6-7-13-11(4)8-9-12(10(2)3)14(13)15/h8-10,15H,5-7H2,1-4H3 |
InChI-Schlüssel |
CXUXTUZJLWFBQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C=CC(=C1O)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.